molecular formula C17H19N5O2 B2917882 N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775471-23-2

N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2917882
CAS No.: 1775471-23-2
M. Wt: 325.372
InChI Key: IDGIEWISVNWMBM-UHFFFAOYSA-N
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Description

N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]pyrazine core. This bicyclic scaffold is substituted with a methyl group at position 6, a 4-oxo group, and a 4-isopropylbenzyl carboxamide moiety at position 2. The structure combines a triazole ring (imparting metabolic stability) with a pyrazine-derived system, which is pharmacologically relevant due to its presence in bioactive molecules such as BACE inhibitors and antiviral agents .

Properties

IUPAC Name

6-methyl-4-oxo-N-[(4-propan-2-ylphenyl)methyl]-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10(2)13-6-4-12(5-7-13)8-18-16(23)14-15-17(24)19-11(3)9-22(15)21-20-14/h4-7,9-10H,8H2,1-3H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGIEWISVNWMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(C)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetic compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula: C16H20N4O2
  • Molecular Weight: 304.36 g/mol
  • CAS Number: 1775471-23-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's structure suggests it may interact with various biological targets involved in cancer progression.

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspases (caspase 3, 8, and 9) which are crucial for programmed cell death. This was demonstrated in studies involving breast cancer cell lines MCF-7 and MDA-MB-231 .
  • Inhibition of NF-κB : It may inhibit NF-κB signaling pathways, which are often upregulated in cancer cells, thus promoting tumor survival .
  • Autophagy Activation : The compound has been linked to increased autophagy markers such as beclin-1 and mTOR inhibition, further contributing to its anticancer effects .

Cytotoxicity Studies

In vitro studies using the MTT assay demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like cisplatin.

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-70.25Cisplatin0.5
MDA-MB-2310.20Cisplatin0.5

Antibacterial Activity

Preliminary studies suggest that the compound may possess antibacterial properties. Its structure is similar to known antibacterial agents that target bacterial cell wall synthesis and protein synthesis pathways.

Other Pharmacological Activities

In addition to its anticancer and antibacterial properties, this compound may exhibit:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Antidiabetic Properties : Similar compounds in literature have shown effects on glucose metabolism.

Case Studies

Several case studies have reported the synthesis and biological evaluation of similar triazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their anticancer activity through various assays .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of triazole compounds indicate that modifications at specific positions can enhance biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide with key analogs, focusing on structural features, synthetic routes, and biological activities:

Compound Name Core Structure Key Substituents Biological Activity/Application Synthetic Method (Key Reference)
This compound [1,2,3]triazolo[1,5-a]pyrazine 6-methyl, 4-oxo, 4-isopropylbenzylamide Potential modulator of sigma receptors/BACE Multi-step synthesis (exact route not specified)
N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide [1,2,3]triazolo[1,5-a]pyrazine 6-methyl, 4-oxo, 4-methoxybenzylamide Research use (no specific activity reported) Likely analogous to routes
4-amino-6-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine derivatives [1,2,3]triazolo[1,5-a]pyrazine 6-phenyl, 4-amino BACE1/2 inhibitors (Alzheimer’s disease) Multi-step synthesis from aziridine intermediates
N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide [1,2,3]triazolo[1,5-a]pyrazine 6-methyl, 4-oxo, 3-cyanophenylamide Unspecified (PubChem entry) Not detailed in evidence
6-(4-chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide [1,2,3]triazolo[1,5-a]pyrazine 6-(4-chlorophenyl), 4-oxo Antitumor/antiviral screening candidate Huisgen cycloaddition/Ugi reaction

Key Observations:

Substituent Impact on Activity :

  • The 4-isopropylbenzyl group in the target compound likely enhances lipophilicity compared to the 4-methoxybenzyl analog, which may improve blood-brain barrier penetration for CNS targets like BACE.
  • 6-Phenyl substitution (as in ) confers potent BACE inhibition, whereas 6-methyl (target compound) may prioritize metabolic stability over binding affinity.

Synthetic Strategies :

  • Many analogs (e.g., ) are synthesized via Huisgen cycloaddition or Ugi reactions , enabling one-pot formation of the triazole ring and subsequent cyclization.
  • The target compound’s synthesis may require specialized conditions for introducing the bulky 4-isopropylbenzyl group without side reactions.

4-Oxo groups stabilize the bicyclic system and may act as hydrogen-bond acceptors, enhancing target engagement.

Research Findings and Challenges

  • Antitumor Activity: Thieno-fused triazolopyrimidines (e.g., ) show higher anticancer activity than aryl-fused analogs, suggesting that ring fusion type (pyrazine vs. pyrimidine) significantly impacts efficacy.
  • Synthetic Limitations : Attempts to synthesize 4-phenyl-6,7-dihydro derivatives () failed with certain starting materials, highlighting the sensitivity of these reactions to substituent steric effects.
  • Diverse Applications : Triazolopyrazines are explored as Cyp8b1 inhibitors (diabetes), antivirals (hepatitis B), and sigma receptor modulators , underscoring the scaffold’s versatility.

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